molecular formula C8H8S B156575 Phenyl vinyl sulfide CAS No. 1822-73-7

Phenyl vinyl sulfide

Cat. No.: B156575
CAS No.: 1822-73-7
M. Wt: 136.22 g/mol
InChI Key: GMPDOIGGGXSAPL-UHFFFAOYSA-N
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Description

Phenyl vinyl sulfide (C₆H₅SCH=CH₂) is a sulfur-containing organic compound characterized by a vinyl group (-CH=CH₂) attached to a phenylthio (-SPh) moiety. It serves as a versatile intermediate in organic synthesis, particularly in cycloadditions, Michael additions, and as a dienophile in [4+2] reactions .

Properties

IUPAC Name

ethenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPDOIGGGXSAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30232-71-4
Record name Benzene, (ethenylthio)-, homopolymer
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DSSTOX Substance ID

DTXSID60171265
Record name Phenyl vinyl sulphide
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Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1822-73-7
Record name (Ethenylthio)benzene
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Record name Phenyl vinyl sulfide
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Record name Phenyl vinyl sulphide
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Record name PHENYL VINYL SULFIDE
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Record name Phenyl vinyl sulfide
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Preparation Methods

Reaction of Benzenethiol with 1,2-Dibromoethane

A foundational approach involves the alkylation of benzenethiol with 1,2-dibromoethane in the presence of a base. This method, detailed in a 2008 synthesis protocol, proceeds via nucleophilic substitution where the thiolate anion attacks the dibromoethane.

Procedure :

  • Base Preparation : Sodium ethoxide is generated by reacting sodium metal (23 g, 1 mol) with ethanol (400 mL).

  • Thiolate Formation : Benzenethiol (110 g, 1 mol) is added to the sodium ethoxide solution, forming the benzenethiolate ion.

  • Alkylation : The thiolate solution is transferred to 1,2-dibromoethane (272 g, 1.45 mol) in ethanol (28 mL) at 25–30°C.

  • Workup : After refluxing for 8 hours, the mixture is extracted with benzene, washed with water and brine, and distilled to yield phenyl vinyl sulfide (50–62% yield).

Key Parameters :

  • Temperature: 25–30°C (initial), reflux (final)

  • Solvent: Ethanol

  • Yield: 50–62%

Advantages :

  • Utilizes readily available starting materials.

  • Scalable for industrial production.

Limitations :

  • Requires hazardous brominated reagents.

  • Moderate yield due to competing elimination reactions.

Comparative Analysis of Preparation Methods

Method Starting Materials Reagents/Catalysts Yield Safety Considerations
Classical AlkylationBenzenethiol, 1,2-DibromoethaneSodium ethoxide50–62%Hazardous bromine byproducts
Nickel-CatalyzedDiphenyl disulfide, EthyleneNi catalyst, DBUHighAnhydrous conditions required
Thiol-Ene ClickBenzenethiol, Vinyl monomerUV light, DMPA~70%*UV exposure risks

*Theoretical yield based on analogous reactions.

Industrial-Scale Production Considerations

Leading manufacturers like NINGBO INNO PHARMCHEM CO.,LTD. optimize the nickel-catalyzed method for bulk synthesis, emphasizing:

  • Purity Control : Distillation under reduced pressure (94–95°C at 25 mmHg) ensures ≥97% purity.

  • Safety Protocols : GHS-compliant handling (flammable liquid; H226) with ventilation and spark-proof equipment.

  • Cost Efficiency : Bromine-free methods reduce waste treatment costs despite higher catalyst expenses .

Chemical Reactions Analysis

Types of Reactions: Phenyl vinyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert vinylsulfanylbenzene to thiophenol derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to various substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

1. Synthetic Intermediates
Phenyl vinyl sulfide serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of various compounds, including pharmaceuticals and agrochemicals. Notably, it has been involved in the synthesis of 2-fluoropyridinyl-6-oxy precursors, showcasing its utility in creating complex molecular architectures .

2. Metallation and Electrophilic Reactions
The compound participates in metallation-electrophile sequences, allowing for further synthetic manipulation via its sulfide functionality. This characteristic makes PVS a versatile building block for constructing more intricate chemical entities .

Polymer Chemistry

1. Copolymerization
PVS has been studied for its copolymerization characteristics with other vinyl compounds. Research indicates that it can copolymerize effectively with phenyl vinyl sulfone, leading to materials with tailored properties . This copolymerization can enhance the thermal and mechanical properties of the resulting polymers, making them suitable for various applications.

2. RAFT Polymerization
Recent studies have demonstrated the successful use of PVS in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This method allows for controlled radical polymerization, leading to well-defined block copolymers with specific functionalities . The ability to control the molecular weight and architecture of the polymers opens new avenues for developing advanced materials.

Material Science Applications

1. Self-Assembly Systems
this compound has been incorporated into self-assembling systems, such as monoolein cubic phases. These systems can form spontaneously when amphiphilic molecules are hydrated, indicating potential applications in drug delivery and nanotechnology . The unique properties of PVS contribute to the stability and functionality of these self-assembled structures.

2. Nanocomposites
The incorporation of PVS into nanocomposite materials is being explored due to its ability to enhance mechanical strength and thermal stability. These composites can be tailored for specific applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of vinylsulfanylbenzene involves its reactivity with nucleophiles, particularly thiols. The vinyl group can undergo Michael addition with thiols, forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound targets cysteine residues in enzymes, leading to their inactivation .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point: 83–84°C (11–12 mm Hg) .
  • Spectral Data: EI MS (m/z 136), characteristic NMR signals for vinyl and aromatic protons .

Chemical Reactivity :

  • Acts as an electron-rich alkene in cycloadditions .
  • Undergoes anti-Markovnikov hydroboration with Piers’ borane (HB(C₆F₅)₂), forming oligomeric intermediates .

Comparison with Similar Compounds

Diphenyl Sulfide (DPS, C₆H₅SPh)

  • Structure : Two phenyl groups attached to sulfur.
  • Reactivity :
    • Oxidation : Lower reactivity due to steric hindrance from the second phenyl group. In biphasic flow systems, DPS achieves only partial conversion (≤80%) to sulfoxides under optimized conditions (2.6 H₂O₂ equivalents, 75°C, 9–10 min residence time) .
    • Hydrolysis : Slower than methyl vinyl sulfide but faster than phenyl vinyl sulfide due to reduced stabilization of the intermediate carbonium ion .

Methyl Phenyl Sulfide (TA, C₆H₅SMe)

  • Role : A model compound for oxidation studies due to low toxicity and commercial availability.
  • Oxidation : Optimal conditions include 1.5–2.5 H₂O₂ equivalents, 75°C, and 9–10 min residence time, achieving >95% sulfoxide yield .

Vinyl Sulfones and Sulfoxides

  • Synthesis : this compound oxidizes to sulfoxides (using m-CPBA) or sulfones (H₂O₂ in acetic acid) .
  • Applications : Sulfones like phenyl vinyl sulfone (CAS 5535-48-8) are used in HPLC column packings due to their π-basic properties .

Ethyl Vinyl Sulfide (C₂H₅SCH=CH₂)

  • Reactivity : Less reactive than this compound in hydroboration. Forms suspensions with HB(C₆F₅)₂, contrasting with this compound’s oligomeric products .

Hydrolysis Rates

  • Mechanism : Acid-catalyzed via carbonium ion intermediates. Relative rates:

    Compound Relative Rate
    This compound 1
    Methyl vinyl sulfide 41
    Phenyl vinyl ether 10.5
    Methyl vinyl ether 1500

Data Tables

Table 1: Physical Properties of Selected Sulfides

Compound Boiling Point (°C/mm Hg) Molecular Weight Key Spectral Data
This compound 83–84/11–12 136.22 EI MS: m/z 136
Diphenyl sulfide 296 (at 760 mmHg) 186.28 ¹H NMR: δ 7.2–7.4 (m)
Methyl phenyl sulfide 187–188 (760 mmHg) 124.20 GC-MS: m/z 124

Table 2: Oxidation Conditions and Yields

Compound H₂O₂ Equivalents Temperature (°C) Residence Time (min) Yield (%)
This compound* 2.9 75 9–10 85–90†
Diphenyl sulfide 2.6 75 9–10 ≤80
Methyl phenyl sulfide 1.5–2.5 75 9–10 >95

*Extrapolated from analogous sulfides. †Estimated based on similar substrates.

Research Findings

  • Automated Optimization : Machine learning-driven platforms reduce experimental iterations (≤25 runs) to identify optimal oxidation conditions, improving yields by 25% compared to traditional methods .
  • Mechanistic Insights : Hydrolysis proceeds via sulfur-stabilized carbonium ions, with phenyl groups enhancing intermediate stability .
  • Synthetic Utility : this compound’s derivatization into cyclopropanes expands lead-like compounds for drug discovery, validated by LLAMA software analysis .

Biological Activity

Phenyl vinyl sulfide (PVS), a compound characterized by the presence of a vinyl group and a phenylthio moiety, has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of PVS, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula C8H8SC_8H_8S and is known for its reactivity in various chemical processes. Its structure allows it to participate in Michael addition reactions and polymerization processes, making it a valuable building block in organic synthesis.

Mechanisms of Biological Activity

  • NLRP3 Inflammasome Inhibition :
    Recent studies have indicated that derivatives of this compound can inhibit the NLRP3 inflammasome, a critical component in the innate immune response implicated in various inflammatory diseases. For instance, phenyl vinyl sulfone derivatives demonstrated significant inhibitory effects on NLRP3-mediated interleukin-1 beta (IL-1β) release, with IC50 values as low as 0.91 µM . This suggests that PVS and its derivatives could serve as potential therapeutic agents for inflammatory conditions.
  • Anticancer Properties :
    PVS has been incorporated into polymeric micelles that exhibit temperature-responsive behavior, enhancing the delivery of chemotherapeutic agents such as doxorubicin (DOX). Research shows that these micelles can significantly improve the anticancer efficacy of DOX while minimizing systemic toxicity . The ability to control drug release based on environmental stimuli indicates a promising avenue for cancer therapy.

Table 1: Summary of Biological Activities Associated with this compound

Study ReferenceBiological ActivityFindings
NLRP3 Inflammasome InhibitionIC50 values of 0.91 ± 0.06 µM for sulfone derivatives; inhibition of IL-1β release
Anticancer ActivityEnhanced efficacy of DOX-loaded micelles with specific loading capacities; significant reduction in IC50 values compared to free DOX
Polymerization CharacteristicsPVS can be copolymerized with other monomers using RAFT polymerization techniques, leading to novel materials with potential biomedical applications

Detailed Research Insights

  • NLRP3 Inflammasome Studies :
    The inhibition of the NLRP3 inflammasome by this compound derivatives was explored through in vitro assays that measured IL-1β release from macrophages. The results indicated a dose-dependent response, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .
  • Polymeric Micelles for Drug Delivery :
    The development of poly(hydroxyethyl acrylate-co-phenyl vinyl sulfide) micelles showcased their ability to encapsulate DOX effectively. The study reported an IC50 value of 1.62 µg/mL for the micelle formulation compared to 2.3 µg/mL for free DOX, suggesting improved therapeutic efficacy through targeted delivery systems .

Q & A

Q. What are the standard laboratory synthesis methods for phenyl vinyl sulfide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiol (e.g., thiophenol) reacts with a vinyl halide (e.g., vinyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours . Catalyst systems, such as diruthenium complexes, can enhance reaction efficiency for specialized applications like aerobic oxidation . Key factors affecting yield include solvent polarity, base strength, and reaction time. A comparative study of four synthesis methods reported yields ranging from 65% to 92%, with diaryl sulfides favoring longer reaction times in toluene .

Q. How should this compound be safely handled and stored in laboratory settings?

According to TCI America’s safety data sheet (SDS):

  • Storage : Keep under inert gas (e.g., nitrogen) at 2–8°C in tightly sealed containers to prevent degradation or polymerization .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact, as acute toxicity studies indicate irritation potential (Skin Irrit. 2, H315) .
  • Disposal : Incinerate via chemical waste facilities with afterburners and scrubbers. Do not release into drains or soil .

Q. What analytical techniques are validated for quantifying this compound and its derivatives?

LC-MS and GC are widely used for purity assessment and quantification:

  • LC-MS : A validated method for phenyl vinyl sulfone (a derivative) achieved linearity (R² > 0.999) in the 0.1–10 µg/mL range, with LOD/LOQ of 0.03 µg/mL and 0.1 µg/mL, respectively .
  • GC : Agilent 7890A GC with FID detection is recommended for monitoring reaction progress, using helium as the carrier gas and DB-5 columns .

Advanced Research Questions

Q. How do structural modifications of this compound impact its reactivity in radical addition-elimination processes?

this compound acts as a precursor in radical-mediated reactions. For example, in xanthate-based radical additions, the electron-withdrawing sulfur group stabilizes transition states, enabling regioselective formation of 2-fluoropyridinyl-6-oxy derivatives with yields >75% . Computational studies (DFT) could further elucidate substituent effects on reaction kinetics, such as how para-methoxy groups alter electron density at the vinyl sulfur moiety .

Q. What are the contradictions in reported stability data for this compound under oxidative conditions?

While this compound is stable under inert atmospheres, conflicting data exist on its oxidative stability:

  • TCI SDS : Notes potential degradation to hazardous byproducts (e.g., sulfur oxides) upon prolonged exposure to air .
  • Diruthenium catalysis studies : Demonstrate controlled aerobic oxidation to sulfoxides at 25°C without decomposition, suggesting catalyst-dependent stability . Researchers should validate stability using thermogravimetric analysis (TGA) and monitor via FT-IR for S=O bond formation (~1050 cm⁻¹) .

Q. How can computational modeling optimize this compound’s application in polymer chemistry?

Poly(vinyl phenyl sulfide) exhibits a refractive index of 1.6568, making it valuable for optical materials . Molecular dynamics simulations can predict how copolymerization with styrene or acrylates affects glass transition temperature (Tg) and mechanical properties. Experimental validation via DSC and tensile testing is recommended .

Methodological Guidance Tables

Q. Table 1: Synthesis Optimization Parameters for this compound

ParameterOptimal RangeImpact on YieldReference
Solvent (polarity)DMF > Toluene+15% efficiency
Reaction Time8–12 hoursAvoids side products
CatalystRu₂(OAc)₄ClEnables aerobic oxidation

Q. Table 2: Analytical Validation Metrics for Phenyl Vinyl Sulfone

ParameterValueMethodReference
Linearity (R²)>0.999LC-MS (0.1–10 µg/mL)
LOD/LOQ0.03 µg/mL / 0.1 µg/mLLC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl vinyl sulfide
Reactant of Route 2
Phenyl vinyl sulfide

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